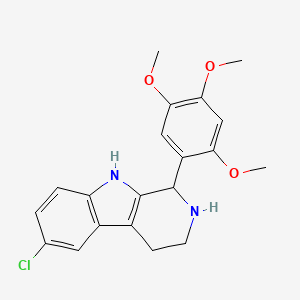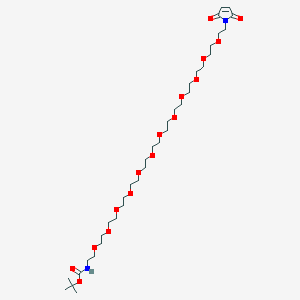
Mal-PEG12-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG12-NH-Boc, also known as Maleimide-PEG12-NH-Boc, is a polyethylene glycol (PEG) derivative. It contains a maleimide group and a Boc-protected amino group. This compound is widely used in various scientific research fields, including medical research, drug delivery, nanotechnology, and new materials research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG12-NH-Boc involves the conjugation of a maleimide group to a PEG chain, followed by the protection of the amino group with a Boc (tert-butoxycarbonyl) group. The reaction typically occurs under mild conditions to prevent the degradation of the PEG chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG12-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in biomolecules, forming stable thioether bonds.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing biomolecules, and the reaction typically occurs at room temperature.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA), and the reaction occurs under acidic conditions.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Deprotection Reactions: The major product is the free amine derivative of the PEG chain.
Applications De Recherche Scientifique
Mal-PEG12-NH-Boc has a wide range of applications in scientific research:
Medical Research: It is used in the development of drug delivery systems and targeted therapies.
Drug Release: It helps in the controlled release of drugs in the body.
Nanotechnology: It is used in the synthesis of nanoparticles and nanomaterials.
New Materials Research: It is involved in the development of new materials with enhanced properties.
Cell Culture: It is used in cell culture studies to modify surfaces and improve cell adhesion.
Mécanisme D'action
Mal-PEG12-NH-Boc exerts its effects through the following mechanisms:
Conjugation with Biomolecules: The maleimide group reacts with thiol groups in biomolecules, forming stable thioether bonds.
Protection and Deprotection: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG4-NH-Boc: A shorter PEG chain variant with similar properties.
Mal-PEG8-NH-Boc: An intermediate PEG chain variant.
Uniqueness
Propriétés
Formule moléculaire |
C35H64N2O16 |
|---|---|
Poids moléculaire |
768.9 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C35H64N2O16/c1-35(2,3)53-34(40)36-6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-28-51-30-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-37-32(38)4-5-33(37)39/h4-5H,6-31H2,1-3H3,(H,36,40) |
Clé InChI |
JXRINSHPELEVLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
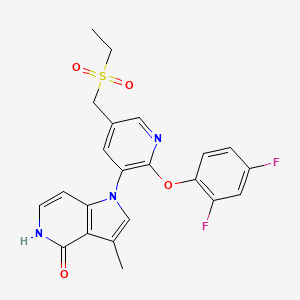
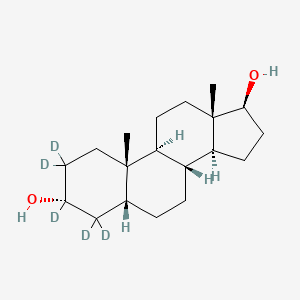
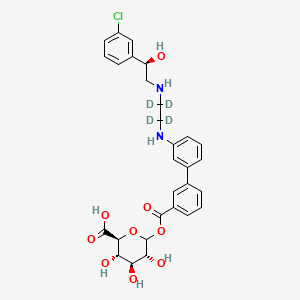
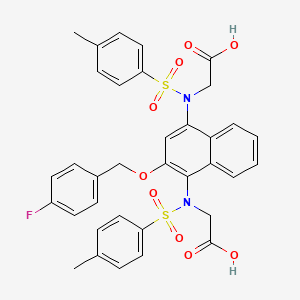
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
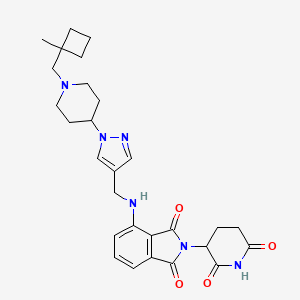

![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

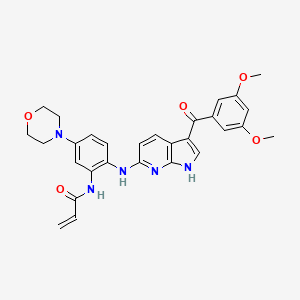

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
